molecular formula C23H19NO3S B2940439 (2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone CAS No. 1114660-42-2

(2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone

Cat. No.: B2940439
CAS No.: 1114660-42-2
M. Wt: 389.47
InChI Key: RLUXOZXWNPDULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dimethylphenyl ketone with a suitable benzothiazine precursor in the presence of oxidizing agents can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency. Purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and alkylating agents are used under conditions like reflux or room temperature, depending on the desired substitution.

Major Products

Scientific Research Applications

(2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-dimethylphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone
  • (2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone

Uniqueness

Compared to similar compounds, (2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone exhibits unique properties due to the presence of specific substituents on the benzothiazine ring. These substituents can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-16-12-13-19(17(2)14-16)23(25)22-15-24(18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(22,26)27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUXOZXWNPDULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.